BenchChemオンラインストアへようこそ!

1-(1H-pyrazole-4-carbonyl)piperazine

Conformational analysis X-ray crystallography Structure-activity relationship

The piperazine ring in this scaffold adopts a minimum-energy chair conformation confirmed by single-crystal X-ray diffraction—anatomically pre-organized for kinase (IRAK4, PI3Kδ, VEGFR-2) and GPCR (D3/D4, 5-HT1A/2A) binding pockets. Its unsubstituted piperazine nitrogen enables single-step amide, urea, or sulfonamide library synthesis without Boc deprotection. The unadorned pyrazole-4-carbonyl provides a distinct HBD=2/HBA=3/TPSA=61 Ų profile, minimizing off-target liability. Prioritize this scaffold as a starting point for selective DU145 prostate cancer cytotoxic agents.

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
CAS No. 1154939-26-0
Cat. No. B1461337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-pyrazole-4-carbonyl)piperazine
CAS1154939-26-0
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CNN=C2
InChIInChI=1S/C8H12N4O/c13-8(7-5-10-11-6-7)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11)
InChIKeySFBOJMLCSCJNBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Pyrazole-4-carbonyl)piperazine (CAS 1154939-26-0): A Versatile Pyrazole-Piperazine Building Block for Targeted Synthesis in Oncology and CNS Research


1-(1H-pyrazole-4-carbonyl)piperazine (CAS 1154939-26-0) is a heterocyclic building block comprising a pyrazole ring linked to a piperazine moiety via a carbonyl bridge [1]. It serves as a key intermediate in medicinal chemistry for synthesizing diverse biologically active molecules, particularly in oncology and CNS research [2].

Why Generic Substitution of 1-(1H-Pyrazole-4-carbonyl)piperazine (CAS 1154939-26-0) with In-Class Analogs Fails: Key Differentiators in Conformation, Synthetic Tractability, and Biological Selectivity


In-class pyrazole-piperazine analogs are not interchangeable due to critical variations in three domains. First, the piperazine ring conformation directly impacts biological target engagement; 1-(1H-pyrazole-4-carbonyl)piperazine adopts a stable, minimum-energy chair conformation verified by single-crystal X-ray diffraction [1], a structural feature that analogs with bulky substituents often lack, leading to altered binding kinetics. Second, the unsubstituted piperazine nitrogen provides a unique synthetic handle for rapid diversification, whereas N-alkylated or N-arylated analogs require additional deprotection steps, increasing synthesis complexity [2]. Third, the unadorned pyrazole-4-carbonyl moiety offers a distinct hydrogen-bond donor/acceptor profile (HBD=2, HBA=3, TPSA=61 Ų) [3] that differs markedly from methylated, trifluoromethylated, or phenyl-substituted analogs, fundamentally altering pharmacokinetic properties and off-target liability profiles.

Quantitative Differentiation Guide for 1-(1H-Pyrazole-4-carbonyl)piperazine (CAS 1154939-26-0) Against Closest Analogs


Conformational Stability and Minimum-Energy Chair Conformation of the Piperazine Ring in 1-(1H-Pyrazole-4-carbonyl)piperazine Versus Flexible Analogs

1-(1H-pyrazole-4-carbonyl)piperazine exhibits a stable, minimum-energy chair conformation in the piperazine ring as confirmed by single-crystal X-ray diffraction [1]. In contrast, many in-class analogs with bulky N-substituents (e.g., N-benzyl, N-aryl) adopt distorted boat or twist-boat conformations due to steric strain, which can reduce target binding affinity by up to 10-fold in kinase assays [2].

Conformational analysis X-ray crystallography Structure-activity relationship

Selective Cytotoxicity of 1-(1H-Pyrazole-4-carbonyl)piperazine Against DU145 Prostate Cancer Cells Relative to Other Tumor Lines

Preliminary cytotoxic assays show that 1-(1H-pyrazole-4-carbonyl)piperazine exhibits strong and selective inhibitory activity against DU145 human prostate cancer cells [1]. This contrasts with the pan-cytotoxic profile of analogs like D-87264, which shows broad activity across SKOV3 (IC50 = 14 nM), SF268 (IC50 = 22 nM), KB/HeLa (IC50 = 34 nM), and NCI-H460 (IC50 = 28 nM) with an average IC50 of 40 nM across 30+ cell lines [2].

Cytotoxicity Prostate cancer DU145 Selectivity

Synthetic Accessibility: 1-(1H-Pyrazole-4-carbonyl)piperazine Enables Direct Diversification Without Deprotection Steps Required by Boc-Protected Analogs

1-(1H-pyrazole-4-carbonyl)piperazine contains a free secondary amine on the piperazine ring, allowing direct acylation, alkylation, or reductive amination [1]. In contrast, many commercially supplied pyrazole-piperazine intermediates are provided as N-Boc protected derivatives (e.g., tert-butyl 4-(1H-pyrazole-4-carbonyl)piperazine-1-carboxylate), which require an additional acid-mediated deprotection step (typically TFA/DCM, 1-2 h) before further functionalization [2].

Synthetic chemistry Building block Amide coupling Medicinal chemistry

Physicochemical Profile Differentiation: Hydrogen-Bond Donor/Acceptor Capacity and Topological Polar Surface Area (TPSA) of 1-(1H-Pyrazole-4-carbonyl)piperazine

1-(1H-pyrazole-4-carbonyl)piperazine possesses a hydrogen-bond donor count of 2, hydrogen-bond acceptor count of 3, and a TPSA of 61 Ų [1]. In comparison, methylated analogs such as 1-methyl-4-(1-methyl-1H-pyrazole-4-carbonyl)piperazine have HBD=0, HBA=3, and TPSA=47 Ų, while trifluoromethyl-substituted derivatives like 1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl]piperazine exhibit HBD=0, HBA=6, and TPSA=47 Ų .

Physicochemical properties Drug-likeness ADME Permeability

Optimal Research and Industrial Applications for 1-(1H-Pyrazole-4-carbonyl)piperazine (CAS 1154939-26-0) Based on Quantitative Differentiation Evidence


Focused Library Synthesis for Kinase and GPCR Targets Requiring Pre-Organized Piperazine Conformations

Leverage the stable chair conformation of the piperazine ring [1] to design focused compound libraries targeting kinases (e.g., IRAK4, PI3Kδ, VEGFR-2) [2] and GPCRs (e.g., dopamine D3/D4, serotonin 5-HT1A/2A) [3] where pre-organized ligand geometry is critical for binding affinity and subtype selectivity.

Prostate Cancer Drug Discovery: DU145-Selective Lead Optimization

Prioritize 1-(1H-pyrazole-4-carbonyl)piperazine as a starting scaffold for developing selective cytotoxic agents against DU145 prostate cancer cells [1], with the goal of achieving improved therapeutic windows relative to pan-cytotoxic tubulin polymerization inhibitors like D-87264 [2].

High-Throughput Diversification Campaigns Benefiting from Deprotection-Free Synthetic Workflows

Employ this building block in automated parallel synthesis platforms to generate diverse amide, urea, and sulfonamide libraries in a single step without Boc deprotection [1], accelerating SAR exploration for academic and pharmaceutical hit-to-lead programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1H-pyrazole-4-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.